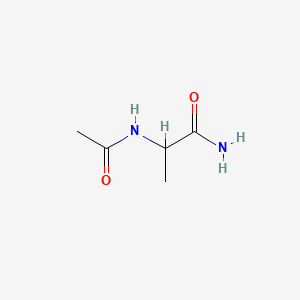![molecular formula C63H66IrN3 B11941089 Iridium, tris[5-hexyl-2-(1-isoquinolinyl-kappaN)phenyl-kappaC]-](/img/structure/B11941089.png)
Iridium, tris[5-hexyl-2-(1-isoquinolinyl-kappaN)phenyl-kappaC]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridium, tris[5-hexyl-2-(1-isoquinolinyl-kappaN)phenyl-kappaC]- is a complex organometallic compound with the molecular formula C63H66IrN3 and a molecular weight of 1057.4 g/mol . This compound is known for its applications in optoelectronic materials, particularly in organic light-emitting diodes (OLEDs) .
Preparation Methods
The synthesis of Iridium, tris[5-hexyl-2-(1-isoquinolinyl-kappaN)phenyl-kappaC]- involves the reaction of iridium chloride with 5-hexyl-2-(1-isoquinolinyl)phenyl ligands under specific conditions . The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dichloromethane. The mixture is heated to reflux for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
Iridium, tris[5-hexyl-2-(1-isoquinolinyl-kappaN)phenyl-kappaC]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other functional groups under specific conditions.
Scientific Research Applications
Iridium, tris[5-hexyl-2-(1-isoquinolinyl-kappaN)phenyl-kappaC]- has several scientific research applications:
Mechanism of Action
The mechanism of action of Iridium, tris[5-hexyl-2-(1-isoquinolinyl-kappaN)phenyl-kappaC]- involves its ability to emit light through phosphorescence. When excited by an external energy source, the compound undergoes intersystem crossing to a triplet state, followed by radiative decay to emit light . This process is highly efficient due to the strong spin-orbit coupling provided by the iridium center .
Comparison with Similar Compounds
Iridium, tris[5-hexyl-2-(1-isoquinolinyl-kappaN)phenyl-kappaC]- is unique compared to other similar compounds due to its specific ligand structure and high molecular weight. Similar compounds include:
Tris(1-phenylisoquinoline)iridium(III): This compound has a similar structure but lacks the hexyl substituents, resulting in different photophysical properties.
Tris(2-phenylpyridine)iridium(III): Another similar compound used in OLEDs, but with different ligands that affect its emission color and efficiency.
Properties
Molecular Formula |
C63H66IrN3 |
|---|---|
Molecular Weight |
1057.4 g/mol |
IUPAC Name |
1-(4-hexylbenzene-6-id-1-yl)isoquinoline;iridium(3+) |
InChI |
InChI=1S/3C21H22N.Ir/c3*1-2-3-4-5-8-17-11-13-19(14-12-17)21-20-10-7-6-9-18(20)15-16-22-21;/h3*6-7,9-13,15-16H,2-5,8H2,1H3;/q3*-1;+3 |
InChI Key |
PJNHEBSMFOPGQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C[C-]=C(C=C1)C2=NC=CC3=CC=CC=C32.CCCCCCC1=C[C-]=C(C=C1)C2=NC=CC3=CC=CC=C32.CCCCCCC1=C[C-]=C(C=C1)C2=NC=CC3=CC=CC=C32.[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



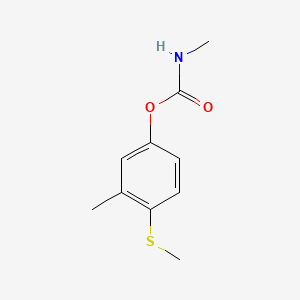


![Methyl (1R,3R,3AR,6R,6AR)-6-acetyl-3-{[tert-butyl(dimethyl)silyl]oxy}octahydro-1-pentalenecarboxylate](/img/structure/B11941031.png)
![1,4-Bis[(chloromethyl)dimethylsilyl]-2,3,5,6-tetrafluorobenzene](/img/structure/B11941036.png)
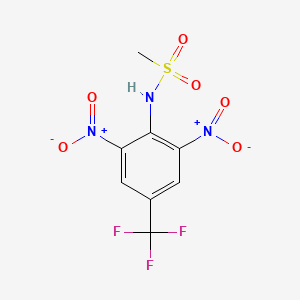
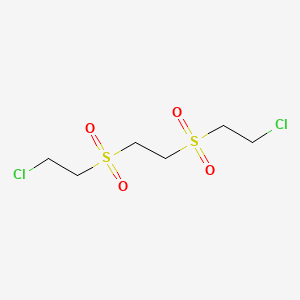
![9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B11941071.png)
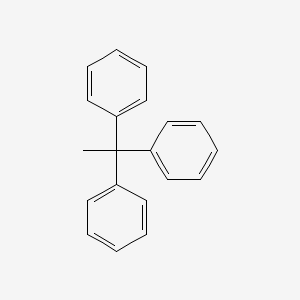
amino]-](/img/structure/B11941077.png)

![1-(3-Chlorophenyl)-3-[(2,4-dichlorobenzoyl)amino]urea](/img/structure/B11941102.png)
